molecular formula C9H11NO2 B11945884 N-[1-(2-methoxyphenyl)ethylidene]hydroxylamine CAS No. 22233-79-0

N-[1-(2-methoxyphenyl)ethylidene]hydroxylamine

Cat. No.: B11945884
CAS No.: 22233-79-0
M. Wt: 165.19 g/mol
InChI Key: DIKCFMMRNVHRSS-UHFFFAOYSA-N
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Description

N-[1-(2-methoxyphenyl)ethylidene]hydroxylamine is an organic compound with the molecular formula C9H11NO2 It is a derivative of hydroxylamine, characterized by the presence of a methoxyphenyl group attached to the ethylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methoxyphenyl)ethylidene]hydroxylamine typically involves the condensation of 2-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction is carried out under mild conditions, often at room temperature, to yield the desired product. The general reaction scheme is as follows:

2-methoxybenzaldehyde+hydroxylamine hydrochlorideThis compound\text{2-methoxybenzaldehyde} + \text{hydroxylamine hydrochloride} \rightarrow \text{this compound} 2-methoxybenzaldehyde+hydroxylamine hydrochloride→this compound

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-methoxyphenyl)ethylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Nitroso derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted hydroxylamine derivatives.

Scientific Research Applications

N-[1-(2-methoxyphenyl)ethylidene]hydroxylamine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the synthesis of specialty chemicals and as a precursor for various industrial products.

Mechanism of Action

The mechanism of action of N-[1-(2-methoxyphenyl)ethylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. It may also interact with biological macromolecules, such as proteins and nucleic acids, leading to potential therapeutic effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2-chloro-3-methoxyphenyl)ethylidene]hydroxylamine
  • N-[1-(4-methoxyphenyl)ethylidene]hydroxylamine
  • (E)-N-[(2-methoxyphenyl)methylidene]hydroxylamine

Uniqueness

N-[1-(2-methoxyphenyl)ethylidene]hydroxylamine is unique due to the presence of the methoxy group at the ortho position, which influences its chemical reactivity and biological activity

Properties

CAS No.

22233-79-0

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

N-[1-(2-methoxyphenyl)ethylidene]hydroxylamine

InChI

InChI=1S/C9H11NO2/c1-7(10-11)8-5-3-4-6-9(8)12-2/h3-6,11H,1-2H3

InChI Key

DIKCFMMRNVHRSS-UHFFFAOYSA-N

Isomeric SMILES

C/C(=N/O)/C1=CC=CC=C1OC

Canonical SMILES

CC(=NO)C1=CC=CC=C1OC

Origin of Product

United States

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